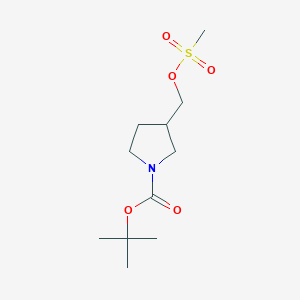
Benzo(1,2-b:4,5-b')dipyrrole-1(2H)-carboxamide, 3,5-dihydro-5-methyl-N-3-pyridinyl-
説明
SB 206553 is a pyrroloindole.
科学的研究の応用
Serotonin Receptor Antagonism
SB 206553 is known for its high affinity for the 5-HT 2C serotonin receptor , acting as a potent antagonist. This property is often utilized in research to distinguish between 5-HT 2A R and 5-HT 2C R activity, particularly in conjunction with other compounds like ketanserin .
Anxiolytic Properties
In animal studies, SB 206553 has demonstrated anxiolytic effects , which are of significant interest for research into anxiety disorders and potential therapeutic applications .
Interaction with Other Drugs
SB 206553 interacts with a range of other drugs, which makes it a valuable compound for studying drug-drug interactions and the mechanisms underlying such interactions .
Positive Allosteric Modulation
It has also been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which could have implications for neurological research and the development of treatments for cognitive disorders .
Attenuation of Meth-Seeking Behavior
Research has explored SB 206553’s ability to attenuate meth-seeking behavior, comparing its effects to those obtained with other 5-HT2C antagonists. This application is particularly relevant in the context of addiction studies .
特性
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQORSLQNXDVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043984 | |
| Record name | SB 206553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(1,2-b:4,5-b')dipyrrole-1(2H)-carboxamide, 3,5-dihydro-5-methyl-N-3-pyridinyl- | |
CAS RN |
158942-04-2 | |
| Record name | 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158942-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 206553 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 206553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-206553 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SB 206553?
A1: SB 206553 acts primarily as an antagonist at serotonin receptors, specifically the 5-HT2B and 5-HT2C subtypes. [, ] It binds to these receptors, preventing the binding of serotonin and subsequent activation of downstream signaling pathways. [, ]
Q2: How does SB 206553's antagonism of 5-HT2C receptors influence dopamine release in the brain?
A2: Research suggests that 5-HT2C receptors tonically inhibit dopamine release in areas like the striatum and nucleus accumbens. [, ] By antagonizing these receptors, SB 206553 can increase dopamine release in these brain regions. [, ] This effect on dopamine neurotransmission is believed to contribute to some of its behavioral effects.
Q3: Does SB 206553 demonstrate constitutive activity at 5-HT2C receptors?
A3: While primarily an antagonist, some studies suggest that SB 206553 might also act as an inverse agonist at 5-HT2C receptors, meaning it can reduce their constitutive activity. [, ] This inverse agonism has been implicated in its effects on dopamine release and in models of Parkinson's disease. [, ]
Q4: Beyond serotonin receptors, does SB 206553 interact with other targets?
A4: Interestingly, SB 206553 has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] This interaction enhances the effects of acetylcholine at α7 nAChRs, potentially contributing to its therapeutic potential in conditions like schizophrenia. []
Q5: What is the molecular formula and weight of SB 206553?
A5: SB 206553 has the molecular formula C18H17N3O and a molecular weight of 291.35 g/mol.
Q6: How do structural modifications of SB 206553 affect its activity and selectivity for 5-HT receptor subtypes?
A6: Research has explored the SAR of SB 206553 and related compounds. For example, replacing the fused five-membered rings with aromatic disubstitutions led to the discovery of compounds with enhanced potency and selectivity for 5-HT2C/2B receptors. [] Specific modifications within the aromatic rings can fine-tune affinity for specific subtypes, potentially leading to compounds with improved therapeutic profiles. []
Q7: What in vitro assays have been used to investigate the activity of SB 206553?
A7: Researchers have utilized various in vitro assays to study SB 206553. These include:
- Radioligand binding assays: These assess the binding affinity of SB 206553 for specific receptor subtypes. []
- Phosphoinositide hydrolysis assays: These measure the ability of SB 206553 to block agonist-induced activation of phospholipase C, a downstream signaling pathway linked to 5-HT2 receptors. []
- Calcium mobilization assays: These assess the ability of SB 206553 to modulate intracellular calcium levels, a response often coupled to 5-HT receptor activation. []
Q8: What animal models have been used to study the effects of SB 206553?
A8: Several animal models have been employed to investigate the effects of SB 206553 in vivo. These include:
- Rodent models of anxiety: The elevated plus maze and social interaction test are commonly used to assess the anxiolytic-like effects of SB 206553. [, ]
- Rodent models of Parkinson's disease: 6-hydroxydopamine-lesioned rats are used to study the potential antiparkinsonian effects of SB 206553, particularly its ability to improve motor deficits. []
- Rodent models of drug addiction: Researchers have explored the effects of SB 206553 on drug-seeking behavior in models of cocaine and methamphetamine addiction. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)


![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)



![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)


